molecular formula C11H11NO2S B1520064 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid CAS No. 1170367-33-5

3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid

Cat. No. B1520064
CAS RN: 1170367-33-5
M. Wt: 221.28 g/mol
InChI Key: FTRSAOIXKNWQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid (PTP) is an organic compound that belongs to the class of thiophene compounds. It is a cyclic compound that consists of a five-membered ring with two oxygen atoms and two sulfur atoms. PTP is an important building block for the synthesis of various organic compounds. It has been used in a wide range of applications, such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is not well understood. However, it is believed to act by forming a covalent bond with the target molecule. This covalent bond is formed by the sulfur atom in the 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid molecule and the oxygen atom in the target molecule. This covalent bond results in the formation of a new compound, which is then further metabolized by the body.
Biochemical and Physiological Effects
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-cancer activity, which is thought to be due to its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant effects. In addition, 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been found to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it an ideal starting material for various organic synthesis reactions. Additionally, it is relatively stable and non-toxic, making it safe to handle in the lab. However, it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid. One possible direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop new synthetic methods for synthesizing 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid and its derivatives. Furthermore, research could be conducted to investigate the potential applications of 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid, such as its use in the synthesis of pharmaceuticals and materials for use in the electronics industry. Finally, research could be conducted to investigate the potential toxicity of 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid and its derivatives.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been found to have a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as thiophene-2-carboxylic acid and thiophene-2-carboxamides. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has been used in the synthesis of materials for use in the electronics industry.

properties

IUPAC Name

3-pyrrol-1-yl-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)8-9(10-4-3-7-15-10)12-5-1-2-6-12/h1-7,9H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRSAOIXKNWQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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